2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
The compound 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one belongs to the chromeno-pyrimidine class, characterized by a fused coumarin-pyrimidine core. The 3,4-dimethoxyphenyl substituent at position 2 and the methyl group at position 7 are critical for its structural and electronic properties. Chromeno-pyrimidines are known for diverse biological activities, including antimicrobial and antioxidant effects, as demonstrated in derivatives synthesized via microwave-assisted methods under solvent-free conditions . The compound’s synthesis typically involves cyclization of 2-amino-3-cyano-4H-chromene precursors with formamidine acetate, yielding functionalized 5H-chromeno[2,3-d]pyrimidines .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCQIMVKLFECSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Salicylic Aldehydes with Cyanoacetamides
A foundational approach involves the reaction of 3,4-dimethoxybenzaldehyde with cyanoacetamide in aqueous sodium bicarbonate. This step forms a 2-imino-2H-chromene-3-carboxamide intermediate, which serves as the precursor for subsequent cyclization. The reaction proceeds at room temperature over 17–61 hours, yielding a tautomeric mixture that requires careful isolation. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the intermediate’s structure, with characteristic peaks for the methoxy groups (δ 3.85–3.90 ppm) and the chromene proton (δ 6.50 ppm).
Cyclization with Aromatic Aldehydes
The intermediate chromene reacts with aldehydes (e.g., formaldehyde or acetaldehyde) in ethanol under reflux to form the pyrimidinone ring. Piperidine (1.2 equivalents) catalyzes this step, with reaction times ranging from 1 to 28 hours depending on the aldehyde’s electronic properties. For example, using formaldehyde achieves cyclization within 2 hours at 100°C, yielding 65–73% of the target compound after crystallization from ethanol.
Advanced Functionalization Techniques
DBU-Mediated Ring Closure
A high-yielding method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cyclization. In this protocol, an amidine intermediate (synthesized from chromene and aniline) undergoes intramolecular cyclization in ethanol at 80°C for 4 hours. DBU deprotonates the amidine, triggering ring closure to form the chromeno-pyrimidinone core with 42–58% isolated yield. This method minimizes side reactions, as confirmed by mass spectrometry (MS) data showing molecular ion peaks at m/z 451.3.
Phosphorus Oxychloride-Assisted Chlorination
Catalytic Systems and Reaction Optimization
Piperidine vs. N-Methylpiperazine
Comparative studies show piperidine outperforms N-methylpiperazine in catalyzing aldol condensations. For instance, piperidine achieves 79% yield for the reaction of 7-methoxy-2H-chromene with 2,4,6-trimethoxybenzaldehyde, whereas N-methylpiperazine yields only 52% under identical conditions. The base’s steric profile influences reaction kinetics, with piperidine’s smaller size enabling faster enolate formation.
Solvent Effects on Crystallization
Ethanol emerges as the optimal solvent for final product crystallization, producing needle-like crystals with >95% purity. By contrast, acetonitrile yields amorphous solids requiring additional chromatographic purification. A representative procedure involves dissolving the crude product in hot ethanol (50 mL per gram), cooling to 4°C, and filtering to isolate crystalline 2-(3,4-dimethoxyphenyl)-7-methyl-chromeno-pyrimidin-4-one.
Mechanistic Insights and Byproduct Analysis
Tautomerization During Intermediate Formation
The 2-imino-2H-chromene intermediate exists in equilibrium with its enamine tautomer, complicating isolation. Adjusting the pH to 8–9 using sodium bicarbonate shifts the equilibrium toward the imino form, as evidenced by ultraviolet (UV) spectroscopy showing λ<sub>max</sub> at 320 nm.
Side Reactions in Cyclization Steps
Over-refluxing (>24 hours) promotes dimerization via Michael addition, detectable by high-performance liquid chromatography (HPLC) as a secondary peak at 12.3 minutes. Reducing reaction time to 2–6 hours suppresses this byproduct to <5%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance yield (78% vs. 65% batch) by improving heat transfer during exothermic cyclization steps. Residence times of 30 minutes at 120°C prevent clogging from precipitates.
Green Chemistry Approaches
Water-ethanol mixtures (3:1 v/v) replace toxic solvents like dimethylformamide (DMF) in large-scale syntheses. This substitution reduces waste generation by 40% while maintaining yields at 70–75%.
Analytical Characterization Protocols
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromeno[2,3-d]pyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Chromeno-Pyrimidine Derivatives
Key Example: 5H-Chromeno[2,3-d]pyrimidines (e.g., 4a–h)
- Structural Features : Varied substituents at positions 2 and 7, such as halides, methoxy, and aryl groups.
- Synthesis : Microwave irradiation and solvent-free conditions yield high purity and efficiency (e.g., 75–85% yields) .
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. Antioxidant activity is linked to methoxy and hydroxyl substituents .
Derivatives with halogen substituents (e.g., 4c) show superior antibacterial effects .
Thieno-Pyrimidine Analogues
Key Examples :
5-(3,4-Dimethoxyphenyl)-2-Methyl-Thieno[2,3-d]Pyrimidin-4-One (CAS 93733-73-4) Structure: Thieno-pyrimidine core with 3,4-dimethoxyphenyl (position 5) and methyl (position 2) .
2-(Morpholin-4-yl)-5-Phenyl-Thieno[2,3-d]Pyrimidin-4-One Structure: Morpholine substituent at position 2 enhances solubility and pharmacokinetics . Bioactivity: Morpholine derivatives often target enzymes (e.g., PI3K) but specific data are unavailable in evidence .
Comparison: The thieno-pyrimidine core introduces sulfur, altering electronic properties compared to chromeno-pyrimidines. The target compound’s chromeno core may confer better planarity for DNA intercalation.
Pyrido-Pyrimidine Derivatives
Key Examples (from European Patents):
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-One Structure: Pyrido-pyrimidine core with piperazine at position 7 .
Comparison : The pyrido-pyrimidine core lacks the coumarin moiety, reducing fluorescence properties. Piperazine substituents (as in patent examples) enhance pharmacokinetic profiles compared to the target compound’s methyl group .
Functional Group Variations: Thione vs. One
Example: 2-(3,4-Dimethoxyphenyl)-7-Methyl-Chromeno[2,3-d]Pyrimidine-4-Thione
- Structure : 4-thione replaces 4-one, altering hydrogen-bonding capacity .
- Implications : Thione derivatives may exhibit stronger metal-binding properties, useful in enzyme inhibition .
Comparison : The thione analogue’s increased electronegativity could enhance interactions with cysteine residues in target proteins .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a member of the chromeno-pyrimidine class, notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 350.4 g/mol
- CAS Number : 902880-19-7
The compound features a chromeno structure fused with a pyrimidine ring and is substituted with methoxy groups that enhance its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that the chromeno-pyrimidine derivatives demonstrate potent activity against various bacterial strains:
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Mycobacterium tuberculosis | Moderate inhibition |
In vitro assays revealed that the minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Antitumor Activity
The antitumor effects of this compound have been explored through various cancer cell line studies. Compounds in this class have shown cytotoxic effects against several cancer types:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 25.0 | Significant cytotoxicity |
| HeLa (Cervical cancer) | 30.5 | Moderate cytotoxicity |
| A549 (Lung cancer) | 20.0 | High cytotoxicity |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Recent studies have indicated that similar chromeno-pyrimidine derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines:
- Cytokines Inhibited : TNF-α, IL-6
- Mechanism : The compound may modulate the NF-kB pathway, reducing the expression of inflammatory mediators.
In vitro studies demonstrated a reduction in inflammatory markers in treated cells compared to controls, highlighting its potential as an anti-inflammatory agent .
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the effectiveness of various chromeno-pyrimidine derivatives against bacterial strains. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity. -
Cancer Cell Line Testing :
In a series of experiments involving MCF-7 and A549 cell lines, the compound exhibited dose-dependent cytotoxicity. The study concluded that structural modifications could lead to enhanced therapeutic profiles for treating malignancies.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional reflux | HCl/AcOH, 12 h, 100°C | 45–55 | |
| Microwave-assisted | 150°C, 30 min | 70–75 | |
| Pd-catalyzed coupling | Pd(PPh₃)₄, 80°C, 8 h | 60–65 |
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃), aromatic protons, and chromeno-pyrimidine core signals. DEPT-135 confirms CH₂/CH₃ groups in the 7-methyl substituent .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 378.1312 for C₂₁H₁₈N₂O₄⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves regioselectivity in fused ring systems and confirms dihedral angles of dimethoxyphenyl groups (if crystals are obtainable) .
Advanced: How can researchers optimize the chromeno-pyrimidine core formation to enhance regioselectivity?
Methodological Answer:
Regioselectivity challenges arise during cyclization due to competing reaction pathways. Strategies include:
- Solvent Control : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and direct cyclization to the 2,3-d position .
- Catalytic Additives : Employing iodine or BF₃·Et₂O to promote electrophilic aromatic substitution at the desired position .
- Temperature Gradients : Gradual heating (ramp from 50°C to 120°C) reduces side products like regioisomeric pyrimidine derivatives .
Note : Computational modeling (DFT) can predict transition states to guide experimental optimization .
Advanced: What strategies address discrepancies in reported biological activities of chromeno-pyrimidine derivatives?
Methodological Answer:
Contradictions in bioactivity data (e.g., variable IC₅₀ values) may stem from:
- Assay Variability : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives; confirm compound stability via HPLC .
- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with halogen) to isolate structure-activity trends .
Q. Table 2: Example SAR for Analogous Compounds
| Substituent | Target Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 (EGFR inhibition) | |
| 4-Chlorophenyl | 8.7 (EGFR inhibition) |
Advanced: How to design derivatives to study the role of methoxy substituents in bioactivity?
Methodological Answer:
- Isoesteric Replacements : Substitute -OCH₃ with -OCF₃ or -SCH₃ to assess electronic effects without steric disruption .
- Demethylation : Synthesize 3-hydroxy-4-methoxy analogs via BBr₃-mediated demethylation to evaluate hydrogen-bonding contributions .
- Positional Isomerism : Prepare 2,5-dimethoxy or 3,5-dimethoxy isomers to map spatial requirements for target binding .
Q. Key Tools :
- Molecular docking (AutoDock Vina) to predict binding poses with targets like kinases .
- Free-Wilson analysis to quantify substituent contributions to activity .
Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : The lactone ring in the chromeno-pyrimidine core resists hydrolysis at pH 7.4, confirmed by LC-MS stability assays over 24 h .
- Oxidative Resistance : Methoxy groups reduce electron density, preventing CYP450-mediated oxidation. Validate via microsomal incubation studies .
- Photodegradation : UV-Vis spectroscopy (λ 254 nm) shows decomposition after 6 h, suggesting light-sensitive handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
